2-(Dimethoxymethyl)spiro[4.4]nonan-1-one
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Overview
Description
2-(Dimethoxymethyl)spiro[4.4]nonan-1-one is a chemical compound with the molecular formula C12H20O3 and a molecular weight of 212.29 g/mol This compound is characterized by a spirocyclic structure, which consists of two rings sharing a single atom
Preparation Methods
The synthesis of 2-(Dimethoxymethyl)spiro[4.4]nonan-1-one involves several steps. One common method includes the reaction of spiro[4.4]nonan-1-one with dimethoxymethane in the presence of an acid catalyst . The reaction conditions typically involve moderate temperatures and controlled pH levels to ensure the desired product’s formation. Industrial production methods may involve scaling up this reaction using continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
2-(Dimethoxymethyl)spiro[4.4]nonan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the dimethoxymethyl group, leading to the formation of various substituted derivatives.
Scientific Research Applications
2-(Dimethoxymethyl)spiro[4.4]nonan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Dimethoxymethyl)spiro[4.4]nonan-1-one involves its interaction with specific molecular targets. The dimethoxymethyl group can undergo hydrolysis, releasing formaldehyde and forming a reactive intermediate that can interact with various biological molecules. This interaction can lead to the modulation of biochemical pathways and cellular processes .
Comparison with Similar Compounds
2-(Dimethoxymethyl)spiro[4.4]nonan-1-one can be compared with other spirocyclic compounds, such as spiro[4.4]nonan-1-one and spiro[4.4]non-6-en-1-one While these compounds share a similar spirocyclic core, the presence of the dimethoxymethyl group in 2-(Dimethoxymethyl)spiro[44]nonan-1-one imparts unique chemical properties and reactivity
Properties
Molecular Formula |
C12H20O3 |
---|---|
Molecular Weight |
212.28 g/mol |
IUPAC Name |
3-(dimethoxymethyl)spiro[4.4]nonan-4-one |
InChI |
InChI=1S/C12H20O3/c1-14-11(15-2)9-5-8-12(10(9)13)6-3-4-7-12/h9,11H,3-8H2,1-2H3 |
InChI Key |
MZTGTKFMTSSVQT-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1CCC2(C1=O)CCCC2)OC |
Origin of Product |
United States |
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